molecular formula C20H18ClN3O3S B2626355 2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 958708-74-2

2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2626355
CAS No.: 958708-74-2
M. Wt: 415.89
InChI Key: ZELUQXVZGYQKCA-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol core, a bicyclic heterocyclic system fused with a thiophene ring, which is substituted at position 2 with an o-tolyl (2-methylphenyl) group and at position 5 with an oxide moiety. The acetamide side chain is functionalized with a 4-chlorophenoxy group. The o-tolyl and 4-chlorophenoxy substituents likely influence lipophilicity and steric bulk, which can modulate solubility, metabolic stability, and target binding.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-13-4-2-3-5-18(13)24-20(16-11-28(26)12-17(16)23-24)22-19(25)10-27-15-8-6-14(21)7-9-15/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELUQXVZGYQKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorophenoxy group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce derivatives with different substituents on the phenoxy group.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The thieno[3,4-c]pyrazol core is conserved across analogs, but substituent variations significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents (R1, R2, R3) Key Features
Target Compound R1: o-tolyl; R2: 5-oxide; R3: 4-chlorophenoxy High lipophilicity (o-tolyl/chlorophenoxy), potential for π-π stacking
N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide R1: 3-chlorophenyl; R2: 5-oxo; R3: 2-fluorobenzamide Increased electronegativity (fluorine), possible enhanced hydrogen bonding

Substituent Effects

  • Chlorophenoxy vs. Fluorine’s small size and high electronegativity often improve metabolic stability compared to chlorine, which is bulkier and more prone to oxidative metabolism .
  • o-Tolyl vs. 3-Chlorophenyl :

    • The o-tolyl group (2-methylphenyl) in the target compound introduces steric hindrance near the core, which could reduce rotational freedom and stabilize specific conformations. In contrast, the 3-chlorophenyl group in the analog may favor planar stacking interactions due to reduced steric bulk .

Hydrogen Bonding and Crystal Packing

The thieno[3,4-c]pyrazol core’s oxide/oxo groups and amide functionalities enable hydrogen bonding, influencing crystal packing and solubility. Etter’s graph set analysis (as discussed in ) predicts that the target compound’s 5-oxide and acetamide groups may form S(6) or R₂²(8) hydrogen-bonding motifs, while the fluorobenzamide analog could adopt C(4) chains due to fluorine’s electronegativity. These patterns affect solubility and crystallinity, with fluorine likely enhancing lattice stability .

Computational and Experimental Data

While explicit data (e.g., melting points, IC₅₀ values) are unavailable in the provided evidence, inferences can be made:

  • Molecular Weight : The target compound (C₂₁H₁₉ClN₂O₃S) has a higher molecular weight (~439 g/mol) than the fluorobenzamide analog (C₁₉H₁₂ClFN₂O₂S, ~407 g/mol), suggesting differences in bioavailability.
  • LogP: The o-tolyl and chlorophenoxy groups likely increase the target’s LogP (estimated >3.5) compared to the analog’s fluorobenzamide (LogP ~2.8–3.2), impacting absorption.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. Thienopyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure

The chemical formula of the compound is C16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3S}, featuring a thieno[3,4-c]pyrazole core with various substituents that enhance its biological activity. The presence of the 4-chlorophenoxy group is significant for its interaction with biological targets.

1. Antioxidant Activity

Recent studies have indicated that thienopyrazole compounds exhibit antioxidant properties. For instance, research on related thieno[2,3-c]pyrazole derivatives demonstrated their ability to protect erythrocytes from oxidative damage caused by toxic substances like 4-nonylphenol in fish models. These compounds reduced the percentage of altered erythrocytes significantly compared to untreated controls (Table 1) .

TreatmentControl4-NonylphenolThienopyrazole Compound
Altered Erythrocytes %1 ± 0.340.3 ± 4.8712 ± 1.03

2. Anti-inflammatory Activity

Thienopyrazole derivatives have shown promise in inhibiting inflammatory pathways. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related thienopyrazole compounds have been reported to exhibit significant activity against various bacterial strains, indicating that this compound may also possess similar effects .

Case Study 1: Erythrocyte Protection

In a study involving African catfish (Clarias gariepinus), the administration of thienopyrazole derivatives significantly mitigated the toxic effects of environmental pollutants on red blood cells. The treated groups showed lower rates of cellular malformations compared to those exposed solely to toxins .

Case Study 2: Synthesis and Testing

Another study focused on synthesizing various thieno[2,3-c]pyrazole derivatives and assessing their biological activities. The synthesized compounds were evaluated for their antioxidant and anti-inflammatory properties using established biochemical assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of thieno[3,4-c]pyrazole precursors, followed by substitution reactions to introduce the 4-chlorophenoxy and o-tolyl groups. Key steps include:

  • Cyclization under basic conditions (e.g., KOH/DMF) to form the pyrazole core .
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Optimization of temperature (60–100°C) and solvent systems (e.g., dichloromethane or DMF) to minimize by-products .
    • Analytical Validation : Monitor reaction progress via TLC/HPLC. Final purity (>95%) is confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
    • Purity Assessment :
  • HPLC : Quantifies impurities using reverse-phase C18 columns (e.g., >98% purity threshold) .
  • Elemental Analysis : Confirms stoichiometry (C, H, N, S) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence pharmacokinetic properties and target binding affinity?

  • Key Findings :

  • Chlorine (4-chlorophenoxy) : Enhances lipophilicity (logP >3.5), improving blood-brain barrier penetration for CNS targets .
  • Fluorine (o-tolyl) : Increases metabolic stability by resisting cytochrome P450 oxidation .
    • Experimental Design :
  • SAR Studies : Synthesize analogs with Cl/F replaced by H, Br, or methyl. Assess solubility (shake-flask method) and binding affinity (SPR or radioligand assays) .
  • MD Simulations : Model interactions with target receptors (e.g., GABAₐ or NMDA receptors) to identify critical halogen-bonding motifs .

Q. What experimental strategies resolve contradictions in biological activity data across in vitro and in vivo models?

  • Case Example : Discrepancies in IC₅₀ values for COX-2 inhibition (in vitro: 50 nM vs. in vivo: 200 nM).

  • Hypothesis Testing :
  • Protein Binding : Measure plasma protein binding (equilibrium dialysis) to assess free drug availability .
  • Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites in serum .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to account for pharmacokinetic variability (e.g., bioavailability differences) .

Q. How to design assays evaluating CNS target interactions, given structural similarity to bioactive thienopyrazoles?

  • Assay Framework :

  • In Vitro :
  • Receptor Binding : Radiolabeled ligand displacement assays (e.g., [³H]flumazenil for GABAₐ) .
  • Functional Activity : Patch-clamp electrophysiology to measure ion channel modulation .
  • In Vivo :
  • Behavioral Models : Tail-flick test (analgesia) or rotarod (motor coordination) in rodents, with PK/PD correlation .
    • Controls : Include structurally related analogs (e.g., non-halogenated derivatives) to isolate halogen-specific effects .

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